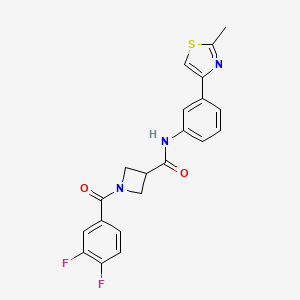

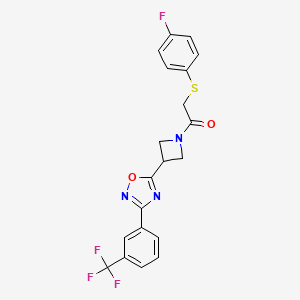

![molecular formula C17H18N4O2S B2927295 Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone CAS No. 2034490-92-9](/img/structure/B2927295.png)

Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Thiazoles, which are organic five-aromatic ring compounds, are used to obtain free carbene particles and complexed with transition metals . The synthesis of thiazoles involves several artificial paths and varied physico-chemical factors .Molecular Structure Analysis

The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used in the reaction of Stetter and benzoin condensation . They have similar chemical and physical properties to pyridine and pyrimidine .Physical And Chemical Properties Analysis

Free thiazole is a light-yellow liquid with an odor similar to pyridine . Some of their derivatives behave similarly to the thiophene and furan .Applications De Recherche Scientifique

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise as anti-tubercular agents. Recent synthetic developments highlight their inhibitory activity against Mycobacterium tuberculosis. Researchers have compared the inhibitory concentrations of these newly synthesized molecules with standard reference drugs. The structure-activity relationships of these derivatives, along with molecular docking studies, aim to identify potent inhibitors with enhanced anti-tubercular activity .

Cytotoxicity and Anticancer Potential

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been designed and synthesized. These compounds were screened for in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. Understanding their impact on cancer cells is crucial for potential therapeutic applications .

COX-1 Inhibition

While not a strong COX-1 inhibitor, certain benzothiazole derivatives exhibit weak inhibitory activity against cyclooxygenase-1 (COX-1). Although they don’t match the potency of standard inhibitors like indomethacin, these compounds contribute to our understanding of COX inhibition .

Antitumor and Cytotoxic Effects

Other benzothiazole-based compounds have demonstrated antitumor and cytotoxic activity. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent effects against prostate cancer cells. Such findings contribute to the development of novel therapeutic agents .

Antitubercular Potential

Compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole demonstrated excellent antitubercular activity. Understanding its mechanism of action and further optimization could lead to valuable treatments .

Mécanisme D'action

Target of Action

Compounds with a thiazole ring have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been found to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to have a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use.

Orientations Futures

Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . This study provides new strategies for future research on neurodegenerative diseases complicated by depression .

Propriétés

IUPAC Name |

1,3-benzothiazol-6-yl-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-12-14(9-19-23-12)10-20-4-6-21(7-5-20)17(22)13-2-3-15-16(8-13)24-11-18-15/h2-3,8-9,11H,4-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCYCHDWSXXPEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

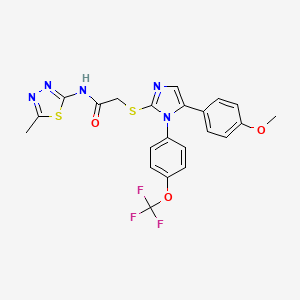

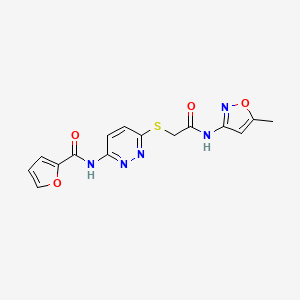

![N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2927219.png)

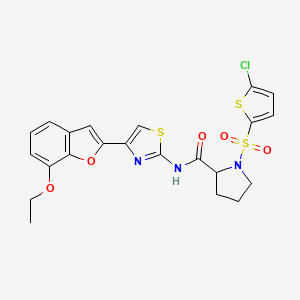

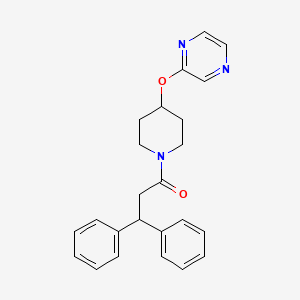

![Ethyl 6-benzyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2927221.png)

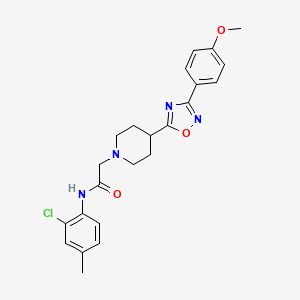

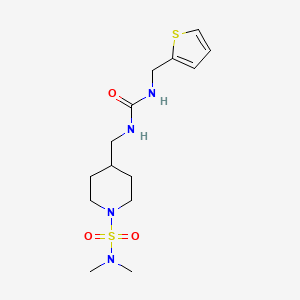

![(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2927222.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-bromo-phenyl)-methanone](/img/structure/B2927224.png)

![({[(2-Chlorobenzyl)(cyclohexyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2927228.png)

![5-chloro-3-(2-(indolin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2927229.png)